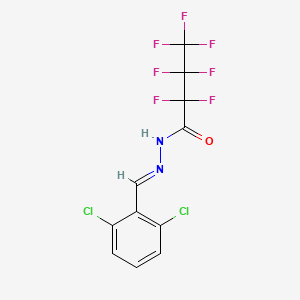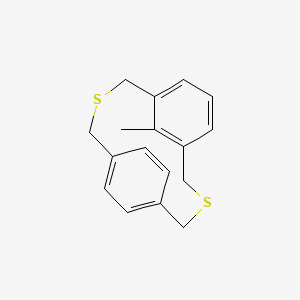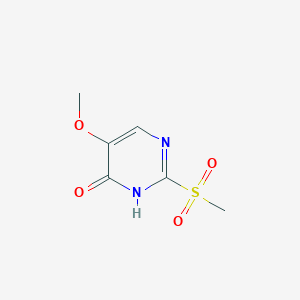
5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-bromobenzaldehyde with 4-ethoxybenzylidene hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
作用机制
The mechanism of action of 5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In cancer research, it may act by inhibiting enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells.
相似化合物的比较
Similar Compounds
5-Phenyl-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the bromine atom.
5-(2-Chlorophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure with a chlorine atom instead of bromine.
5-(2-Methylphenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(2-Bromophenyl)-4-((4-ethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming stronger intermolecular interactions. This makes it a valuable compound for various applications, particularly in medicinal chemistry where such modifications can enhance biological activity.
属性
分子式 |
C17H15BrN4OS |
|---|---|
分子量 |
403.3 g/mol |
IUPAC 名称 |
3-(2-bromophenyl)-4-[(E)-(4-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4OS/c1-2-23-13-9-7-12(8-10-13)11-19-22-16(20-21-17(22)24)14-5-3-4-6-15(14)18/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChI 键 |
RNWRHEMUFDZIDU-YBFXNURJSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Br |
规范 SMILES |
CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-2-(4-butoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11972317.png)
![methyl 4-{(E)-[(4,5-dihydro-1H-benzo[g]indazol-3-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B11972319.png)
![(2E)-2-[(2E)-{[5-(4-methylphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11972351.png)
![4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972358.png)

![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B11972364.png)
![2-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B11972378.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11972391.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972399.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972410.png)
![2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11972411.png)
